Molecular Weight and Predicted Lipophilicity Differentiation Versus the N1-Unsubstituted Analog (CAS 929814-22-2)
The target compound incorporates a 3-methoxybenzyl group at the benzimidazole N1 position, which is absent in the direct analog 2-[1-(thiophene-2-sulfonyl)-pyrrolidin-2-yl]-1H-benzoimidazole (CAS 929814-22-2). This structural difference results in a molecular weight increase of 120.17 Da (453.6 vs. 333.43 Da) and is predicted to elevate the calculated logP, enhancing membrane permeability but potentially reducing aqueous solubility . In urotensin II antagonist development, N1-benzyl substitution on benzimidazoles has been associated with improved receptor binding affinity, and the 3-methoxy substituent may further provide hydrogen-bonding interactions within the binding pocket .
| Evidence Dimension | Molecular weight (Da) and predicted lipophilicity (logP) contributed by N1 substitution |
|---|---|
| Target Compound Data | MW = 453.6; N1-(3-methoxybenzyl) substituent present |
| Comparator Or Baseline | CAS 929814-22-2 (2-[1-(thiophene-2-sulfonyl)-pyrrolidin-2-yl]-1H-benzoimidazole); MW = 333.43; N1 position unsubstituted (H) |
| Quantified Difference | ΔMW = +120.17 Da; estimated ΔlogP ≈ +1.5–2.0 (class-level inference based on benzimidazole N-benzylation data). |
| Conditions | Physicochemical data from supplier databases; logP estimate from structural class trend (benzimidazole N-benzylation). |
Why This Matters
Procurement of the N1–H analog cannot replicate the lipophilicity and potential target engagement profile of the target compound, which is critical for urotensin II or ACSS2 assay consistency.
